molecular formula C7H12O2 B153814 Ethyl 4-pentenoate CAS No. 1968-40-7

Ethyl 4-pentenoate

Cat. No. B153814
CAS RN: 1968-40-7
M. Wt: 128.17 g/mol
InChI Key: PTVSRINJXWDIKP-UHFFFAOYSA-N
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Description

Ethyl 4-pentenoate is a compound that is closely related to various copolymers and has been the subject of research due to its interesting properties and potential applications. While the provided papers do not directly discuss ethyl 4-pentenoate, they do explore similar compounds and their copolymerization processes, which can provide insights into the behavior and characteristics of ethyl 4-pentenoate.

Synthesis Analysis

The synthesis of related compounds involves copolymerization processes. For instance, ethylene is copolymerized with 4-methyl-1-pentene using an α-diimine Ni(II) catalyst and Et2AlCl as an activator, leading to the production of diblock copolymers with good elastomeric properties . Similarly, ethylene and 4-methyl-1-pentene are copolymerized to create complex chain architectures, and the catalysts used in these processes can significantly affect the properties of the resulting copolymers . The synthesis of ethyl 4-pentenoate would likely involve similar catalytic processes to control the polymerization and achieve the desired properties.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-pentenoate is analyzed using various spectroscopic techniques. For example, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate was identified using FT-IR, 1H and 13C NMR, and UV-Vis spectroscopy . Detailed NMR assignments are crucial for understanding the chain-walking mechanism in copolymerization and the molecular structure of the resulting copolymers . These analyses are essential for characterizing the molecular structure of ethyl 4-pentenoate and its derivatives.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to ethyl 4-pentenoate is explored through various reactions. For instance, the aziridination of γ,δ-dibromoethyl-2-pentenoate with primary amines extends the Gabriel–Cromwell reaction, indicating the potential for diverse chemical transformations . The polymerization behavior of ethyl 3-oxo-4-pentenoate is influenced by solvent effects, which also affect the tautomerism of the compound . These studies suggest that ethyl 4-pentenoate could undergo a range of chemical reactions, depending on the reaction conditions and the presence of catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of copolymers related to ethyl 4-pentenoate are influenced by their composition and monomer sequence distribution. The crystallinity, thermal behavior, and chain heterogeneity of ethylene/4-methyl-1-pentene copolymers are analyzed using techniques like NMR, DSC, WAXD, and SAXS . The solvent effect on tautomerism and polymerization also plays a role in determining the properties of the polymers . These analyses are indicative of the factors that would affect the physical and chemical properties of ethyl 4-pentenoate and its polymers.

Scientific Research Applications

Polymerization and Tautomerism

Ethyl 4-pentenoate, especially in its forms such as ethyl 3-oxo-4-pentenoate, exhibits significant polymerization capabilities. It shows the coexistence of two tautomers - ketonic and enolic forms - and its tautomeric equilibrium varies with the solvent. This property is crucial for radical copolymerization processes, as demonstrated in studies where its reactivity ratios in various solvents were determined (Masuda, Tanaka, & Ota, 1987). Moreover, its reactivity in copolymerization with methyl methacrylate and the solvent effects on its monomer reactivity ratios further highlight its application in polymer science (Masuda, Minagawa, Tanaka, & Asahi, 1992).

Chemical Synthesis and Reactions

Ethyl 4-pentenoate is pivotal in various chemical synthesis reactions. For instance, its use in the aziridination reaction with primary amines showcases its versatility and broad application scope (Weller & Rajski, 2004). Additionally, its role in the Gabriel-Cromwell reaction and other organic synthesis processes like the preparation of isomeric alkylidencyanoesters (Giralt, López, & Álvarez, 1975) demonstrates its importance in advanced chemical research.

Application in Biofuels

In the field of biofuels, ethyl 4-pentenoate has been explored for its potential in creating new generation biofuels. The compound's ability to undergo reactions leading to the production of gasoline additives and diesel components is notable (Chan-Thaw, Marelli, Psaro, Ravasio, & Zaccheria, 2013).

Biochemical and Physiological Studies

Ethyl 4-pentenoate and its derivatives have also been studied for their effects on biological systems. For example, research on difenopenten-ethyl, a derivative of ethyl 4-pentenoate, investigated its impact on corn and soybean mitochondrial activities, revealing insights into its biochemical behavior and potential applications in agriculture (Gealy, Boydston, Klein, & Koeppe, 1987).

Safety And Hazards

Ethyl 4-pentenoate is classified as a flammable liquid and vapour . It is advised to keep away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and only non-sparking tools should be used . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used for extinguishing .

properties

IUPAC Name

ethyl pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVSRINJXWDIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062089
Record name 4-Pentenoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Green fruity aroma
Record name Ethyl 4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in propylene glycol, Soluble (in ethanol)
Record name Ethyl 4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.893-0.903
Record name Ethyl 4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 4-pentenoate

CAS RN

1968-40-7
Record name Ethyl 4-pentenoate
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Record name Ethyl 4-pentenoate
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Record name 4-Pentenoic acid, ethyl ester
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Record name 4-Pentenoic acid, ethyl ester
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Record name Ethyl pent-4-en-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.199
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Record name ETHYL 4-PENTENOATE
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Record name Ethyl 4-pentenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031603
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Synthesis routes and methods I

Procedure details

4-Pentenoic acid (12.0 g, 0.120 mol) was dissolved in 200 ml of dry EtOH and KOH pellets (7.1 g, 0.126 mol) were added. The mixture was stirred at room temperature until homogeneous. Ethyl iodide (24.3 g, 0.156 mol) was added and the solution was refluxed for 48 hrs. The cooled solution was poured onto H2O (600 ml) and extracted with pentane (200 ml). The organic extract was washed with H2O (2×500 ml) and dried (MgSO4). Solvent removal afforded 10.0 g (65%) of ethyl 4-pentenoate. From the ethyl 4-pentenoate the corresponding epoxy ester, ethyl 4,5-epoxy-pentanoate, is prepared as follows: ethyl 4-pentenoate (9.90 g, 77.3 mmol), and m-chloroperbenzoic acid (18.5 g, 92.8 mmol, 85% assay) were dissolved in 300 ml of CH2Cl2 and stirred for 18 hr in an oil bath at 50° C. The mixture was then filtered, washed with 10% NaHSO3, saturated aqueous NaHCO3 (2X), and H2O (2X) before drying (MgSO4). Concentration under slight vacuum at room temperature followed by distillation (32° C., 0.07 mm) afforded 6.1 g (55%) of the ethyl 4,5-epoxy-pentanoate.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.3 g
Type
reactant
Reaction Step Three
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution containing 4-pentenoic acid (20.73 g, 207 mmol) in ethanol (100 mL) and benzene (200 mL) was added H2SO4 (250 μL). The solution was refluxed and monitored by GC (50° C., 1 min to 250° C. at 10° C./min; DB-5; tR of acid 4.4 min, ester 3.8 min). After 15 h, the reaction was complete; about 1/2 of the solvent was removed under reduced pressure and diluted with 150 mL ether. This was extracted with H2O (1×150 mL), saturated NaHCO3 (2×150 mL), H2O (1×150 mL), and brine (1×100 mL). The organic layer was dried over K2CO3, the solvent was removed under water aspirator vacuum, and the residue was distilled to yield ethyl 4-pentenoate, a compound, having the following structure: ##STR11## (20.79 g, 162 mmol, 78%; bp760 144° C.): 1H-NMR (200 MHz, CDCl3) δ 1.25 (t, J=7.2 Hz 3 H, CH3), 2.36 (m, 4 H, CH2CH2), 4.14 (q, J=7.2 Hz, 2 H, OCH2), 4.95-5.13 (m, 2 H, H2C=). 5.81 (m, 1 H, =CH); 13C-NMR (50 MHz, CDCl3) δ 14.2 (CH3), 28.6, 33.5 (C--H2CH2), 115.3 (H2C=), 136.5 (=CH), 172.8 (C=O).
Quantity
20.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
250 μL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-pentenoate
Reactant of Route 2
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Reactant of Route 3
Ethyl 4-pentenoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-pentenoate
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
207
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2021 - fragrancematerialsafetyresource …
… the exposure to ethyl 4-pentenoate is below the … ; ethyl 4-pentenoate is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; ethyl 4-pentenoate …
BM Freeman, CJ Muller, RE Kepner… - American Journal of …, 1977 - Am Soc Enol Viticulture
Volatile metabolites of ethyl 4-oxobutanoate were isolated from cultures of Saccharomyces fermentati growing in the film form on the surface of media synthesized to resemble flor …
Number of citations: 12 www.ajevonline.org
GL Fagan, RE Kepner… - American Journal of …, 1981 - Am Soc Enol Viticulture
… ethyl 4-pentenoate by ozonization according to the method of Noller and Adams (10). The ethyl 4-pentenoate … The yield of ethyl 4-oxobutyrate was 67 % based on the ethyl 4-pentenoate …
Number of citations: 22 www.ajevonline.org
JI Kim - Journal of the Korean Chemical Society, 1983 - koreascience.kr
… , (E)ethyl crotonate, ethyl 4-pentenoate, methyl 10-undecenoate … with ethyl 3butenoate, ethyl 4-pentenoate and methyl 10-… 1-Bromocyclohexene 과 ethyl 3-butenoate, ethyl 4-pentenoate, …
Number of citations: 0 koreascience.kr
C Bonini, R Di Fabio - The Journal of Organic Chemistry, 1982 - ACS Publications
Acknowledgment. Support for parts of this research project by the National Cancer Institute under National Institutes of Health Research Grant R01CA12010 is gratefully acknowledged. …
Number of citations: 3 pubs.acs.org
NB Bespalova, MA Bovina, MB Sergeeva… - Journal of molecular …, 1994 - Elsevier
… We studied the reaction between norbornene and ethyl-4-pentenoate at equal molar ratios of substrates with formation of cross-metathesis products. Two silicon-containing catalysts: …
Number of citations: 27 www.sciencedirect.com
HC Brown, KA Keblys - Journal of the American Chemical Society, 1964 - ACS Publications
… Only in the reactions of ethyl 3-butenoate and ethyl 4-pentenoate were … The ester group in ethyl 4-pentenoate, which requires a sevenmembered cyclic intermediate, undergoes …
Number of citations: 73 pubs.acs.org
CF Lochow, RG Miller - The Journal of Organic Chemistry, 1976 - ACS Publications
… Treatment of 5-hexenal and ethyl 4-pentenoate with the catalyst in hexane or toluene solution at 25 C afforded essentiallyquantitative yields of the geometric isomer mixtures of 4-…
Number of citations: 53 pubs.acs.org
JJ Ritter, TJ Kaniecki - The Journal of Organic Chemistry, 1962 - ACS Publications
… only for the alcoholysis of ethyl «-allylacetoacetate to ethyl 4-pentenoate: To a solution of 1.5 g. (… removed and the product, ethyl 4-pentenoate, was distilled at ordinary pressure and …
Number of citations: 27 pubs.acs.org
BV Burger, WGB Petersena, GD Tribeb - degruyter.com
… methyl and ethyl butanoate, methyl and ethyl pentanoate, and methyl and ethyl 4-pentenoate were identified as the constituents of the secretion that elicited electroantennographic …
Number of citations: 2 www.degruyter.com

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